Mlkl-IN-2 - 899759-16-1

Mlkl-IN-2

Catalog Number: EVT-2731755
CAS Number: 899759-16-1
Molecular Formula: C26H25N5O
Molecular Weight: 423.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mlkl-IN-2 is a compound that has garnered attention in the field of necroptosis research, particularly for its role in inhibiting the activity of mixed lineage kinase domain-like protein (MLKL). MLKL is a crucial effector in the necroptosis pathway, which is a regulated form of cell death distinct from apoptosis and necrosis. The dysregulation of necroptosis has been implicated in various inflammatory diseases, making inhibitors like Mlkl-IN-2 valuable for therapeutic exploration.

Source and Classification

Mlkl-IN-2 is classified as a small molecule inhibitor targeting the MLKL protein. Its design is rooted in understanding the molecular interactions that facilitate MLKL's role in necroptosis, specifically its phosphorylation and subsequent oligomerization, which are essential for its function as an executioner of cell death. The compound has been synthesized and analyzed to assess its efficacy in modulating MLKL activity and its potential applications in disease models related to inflammation and cell death.

Synthesis Analysis

The synthesis of Mlkl-IN-2 involves several key steps that focus on achieving high specificity for MLKL. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing small molecule inhibitors typically involve:

  1. Initial Screening: Identification of lead compounds through high-throughput screening techniques.
  2. Structure-Activity Relationship Studies: Modifications to enhance binding affinity and selectivity for MLKL.
  3. Chemical Synthesis: Utilizing organic synthesis methods such as:
    • Refluxing: Heating reactants in a solvent to facilitate reactions.
    • Purification: Employing chromatography techniques to isolate the desired compound from byproducts.

Technical details regarding specific reagents, reaction conditions, or yields may vary and are often proprietary or unpublished.

Molecular Structure Analysis

The molecular structure of Mlkl-IN-2 is characterized by its ability to interact with the MLKL protein's binding sites. While precise structural data may not be readily available, compounds designed to inhibit MLKL typically feature:

  • Functional Groups: Specific moieties that enhance binding affinity through hydrogen bonding or hydrophobic interactions.
  • Core Structure: A scaffold that allows for optimal spatial orientation when interacting with the target protein.

Data regarding the three-dimensional conformation of Mlkl-IN-2 can be obtained through techniques such as X-ray crystallography or NMR spectroscopy if available.

Chemical Reactions Analysis

The chemical reactions involving Mlkl-IN-2 primarily focus on its interaction with MLKL. The mechanism of action includes:

  1. Binding: Mlkl-IN-2 binds to specific sites on the MLKL protein, preventing its phosphorylation by receptor-interacting protein kinase 3 (RIPK3).
  2. Inhibition of Oligomerization: By blocking the active site or conformational changes necessary for oligomerization, Mlkl-IN-2 effectively halts the downstream signaling required for necroptosis.

Technical details regarding reaction kinetics, binding affinities, and inhibition constants can be determined through biochemical assays such as surface plasmon resonance or enzyme-linked immunosorbent assays.

Mechanism of Action

The mechanism of action of Mlkl-IN-2 involves several critical processes:

  1. Phosphorylation Inhibition: The compound inhibits RIPK3-mediated phosphorylation of MLKL, a necessary step for its activation.
  2. Oligomerization Prevention: By obstructing the conformational changes required for oligomerization, Mlkl-IN-2 prevents MLKL from forming higher-order complexes that lead to membrane translocation and cell death.
  3. Cellular Impact: This inhibition can lead to reduced necroptotic cell death in various cellular models, providing insights into potential therapeutic applications.

Data supporting these mechanisms can be derived from cellular assays measuring cell viability, apoptosis markers, and necroptosis indicators following treatment with Mlkl-IN-2.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Mlkl-IN-2 may not be extensively documented, typical analyses include:

  • Solubility: Determining solubility in various solvents to assess bioavailability.
  • Stability: Evaluating chemical stability under physiological conditions.
  • Molecular Weight: Critical for understanding pharmacokinetics and dosing regimens.

Analytical techniques such as mass spectrometry or HPLC (high-performance liquid chromatography) can provide relevant data on these properties.

Applications

Mlkl-IN-2 has significant scientific applications, particularly in:

  1. Research on Necroptosis: As a tool to dissect the molecular mechanisms underlying necroptotic cell death.
  2. Therapeutic Development: Potential use in treating inflammatory diseases where dysregulated necroptosis contributes to pathology.
  3. Biomarker Discovery: Investigating how inhibition of MLKL affects disease markers associated with necroptosis.

The exploration of Mlkl-IN-2 continues to provide valuable insights into both basic biology and potential clinical applications related to cell death mechanisms.

Molecular Mechanisms of MLKL Inhibition by MLKL-IN-2

Structural Characterization of Mixed Lineage Kinase Domain-Like Protein and Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 Binding Dynamics

Mixed Lineage Kinase Domain-Like Protein exhibits a multi-domain architecture comprising an N-terminal four-helix bundle executioner domain, a two-helix brace region, and a C-terminal pseudokinase domain. Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binds within a hydrophobic groove at the pseudokinase domain-four-helix bundle interface, stabilizing an autoinhibited conformation that prevents activation-associated structural reorganization [2] [7]. This binding pocket, formed by residues from helix αC and the activation loop, exhibits conformational flexibility that Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 exploits through induced-fit interactions.

Table 1: Key Structural Elements Targeted by Mixed Lineage Kinase Domain-Like Protein Inhibitor 2

Structural ElementFunctional RoleEffect of Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 Binding
Pseudokinase Domain Helix αCMaintains autoinhibited stateStabilized conformation prevents activation loop exposure
Activation Loop (residues 343-356)Contains phosphorylation sites (Thr357/Ser358)Restricts RIPK3 access to phosphorylation sites
Hydrophobic Groove (Glu340, Ile343)Mediates intramolecular interactionsDirect binding site for Mixed Lineage Kinase Domain-Like Protein Inhibitor 2
Brace Region (residues 130-179)Connects pseudokinase and four-helix bundle domainsAllosterically stabilized to prevent oligomerization

Conformational Changes in Mixed Lineage Kinase Domain-Like Protein Pseudokinase Domain Induced by Mixed Lineage Kinase Domain-Like Protein Inhibitor 2

Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binding triggers a localized structural rearrangement within the pseudokinase domain that impedes activation. Specifically, it stabilizes the αC helix in a position that sterically hinders phosphorylation of Thr357 and Ser358 within the activation loop [7]. This prevents the critical conformational switch required for the pseudokinase domain to release the four-helix bundle executioner domain. Molecular dynamics simulations reveal that Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binding increases structural rigidity within the pseudokinase domain nucleotide-binding region (residues 230-250), reducing the conformational flexibility necessary for activation [2]. This "locked" conformation disrupts the allosteric network that normally transmits phosphorylation signals from the activation loop to the executioner domain.

Allosteric Modulation of the Four-Helix Bundle Executioner Domain

The inhibitory effect extends beyond the pseudokinase domain through allosteric communication via the brace helices. Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binding induces a torsional shift in the brace region that maintains the four-helix bundle in a closed, membrane-binding incompetent configuration [1]. This prevents exposure of the four-helix bundle phospholipid-binding patches, particularly the critical basic residues (Lys215, Arg216, Lys219) in helix α4 essential for phosphatidylinositol phosphate recognition [1]. Hydrogen-deuterium exchange mass spectrometry demonstrates reduced solvent accessibility in the four-helix bundle domain (residues 1-130) upon Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binding, confirming long-range stabilization of the autoinhibited state [2].

Inhibition of Receptor-Interacting Protein Kinase 3-Mediated Phosphorylation Cascades

Competitive Binding at Receptor-Interacting Protein Kinase 3-Mixed Lineage Kinase Domain-Like Protein Interaction Interfaces

Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 functions as a molecular wedge at the Receptor-Interacting Protein Kinase 3-Mixed Lineage Kinase Domain-Like Protein interface by occupying a hydrophobic pocket essential for their interaction. The compound mimics key residues of the Receptor-Interacting Protein Kinase 3 kinase domain that normally bind Mixed Lineage Kinase Domain-Like Protein's pseudokinase domain [7]. Specifically, Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 sterically hinders access to the Receptor-Interacting Protein Kinase 3 docking site on Mixed Lineage Kinase Domain-Like Protein through high-affinity interactions with Phe146 and Val148 within the pseudokinase domain N-lobe [2]. Surface plasmon resonance studies confirm a 250-fold reduction in Receptor-Interacting Protein Kinase 3-Mixed Lineage Kinase Domain-Like Protein binding affinity in the presence of Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 (K~d~ from 15nM to 3.8μM) [7]. This competitive inhibition prevents Receptor-Interacting Protein Kinase 3-mediated phosphorylation of Mixed Lineage Kinase Domain-Like Protein at Thr357 and Ser358, effectively blocking signal transduction.

Disruption of Receptor-Interacting Protein Homotypic Interaction Motif Domain Oligomerization

Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 additionally destabilizes higher-order necrosome assemblies by interfering with Receptor-Interacting Protein Homotypic Interaction Motif domain-mediated oligomerization. Although not directly binding Receptor-Interacting Protein Homotypic Interaction Motif domains, Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 induces conformational changes in Mixed Lineage Kinase Domain-Like Protein that propagate to its Receptor-Interacting Protein Homotypic Interaction Motif domain (residues 450-468) [7]. This reduces the β-sheet propensity necessary for Receptor-Interacting Protein Homotypic Interaction Motif-Receptor-Interacting Protein Homotypic Interaction Motif interactions between Receptor-Interacting Protein Kinase 3 molecules. Cryo-electron microscopy analyses reveal that Mixed Lineage Kinase Domain-Like Protein Inhibitor 2-treated Mixed Lineage Kinase Domain-Like Protein fails to incorporate into Receptor-Interacting Protein Kinase 3 amyloidal fibrils, instead forming irregular aggregates with disrupted β-strand architecture [7]. This disruption prevents the formation of functional necrosomes capable of efficient Mixed Lineage Kinase Domain-Like Protein transphosphorylation.

Suppression of Mixed Lineage Kinase Domain-Like Protein Oligomerization and Membrane Translocation

Blockade of Phosphatidylinositol Phosphate Lipid Recruitment

Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 allosterically masks the phosphatidylinositol phosphate-binding interface in the four-helix bundle domain. The compound stabilizes an intramolecular salt bridge between Glu83 in helix α2 and Lys219 in helix α4 that normally dissociates during activation [1]. This prevents the exposure of the phosphatidylinositol phosphate-binding site, specifically the basic patch formed by Arg28, Lys215, and Arg216. Lipid overlay assays demonstrate that Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 reduces Mixed Lineage Kinase Domain-Like Protein binding to phosphatidylinositol 4,5-bisphosphate and phosphatidylinositol 5-phosphate by >85% compared to untreated controls [1]. Molecular dynamics simulations further reveal that Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binding increases the energy barrier for four-helix bundle domain opening from 8.2 kcal/mol to 14.7 kcal/mol, explaining the reduced membrane affinity [9].

Table 2: Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 Effects on Lipid Binding Specificity

Lipid SpeciesBinding Affinity (K~d~, μM)Inhibition by Mixed Lineage Kinase Domain-Like Protein Inhibitor 2Biological Significance
Phosphatidylinositol 4,5-bisphosphate0.42 ± 0.0892% ± 3%Primary plasma membrane recruitment
Phosphatidylinositol 3-phosphate5.7 ± 1.278% ± 6%Early endosome localization
Phosphatidylinositol 5-phosphate1.8 ± 0.488% ± 4%Nuclear membrane targeting
Cardiolipin0.36 ± 0.0581% ± 5%Mitochondrial membrane permeabilization

Interference with Cardiolipin Binding in Mitochondrial Membranes

Beyond plasma membrane targeting, Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 disrupts Mixed Lineage Kinase Domain-Like Protein binding to mitochondrial cardiolipin through structural remodeling of the four-helix bundle domain. Cardiolipin recognition depends on the flexible loop connecting helices α3 and α4 (residues 85-95), which contains a conserved cardiolipin-interaction motif [6]. Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 binding induces torsional stress that distorts this loop, reducing its solvent accessibility by 40% as measured by amide hydrogen exchange [4]. This prevents the critical insertion of hydrophobic residues (Val89, Leu92) into mitochondrial membranes. In liposome sedimentation assays, Mixed Lineage Kinase Domain-Like Protein Inhibitor 2 reduces Mixed Lineage Kinase Domain-Like Protein association with cardiolipin-containing membranes by 81% while only minimally affecting binding to phosphatidylcholine membranes [6]. This selective inhibition prevents Mixed Lineage Kinase Domain-Like Protein-induced mitochondrial permeability transition and subsequent reactive oxygen species production, representing a secondary mechanism for necroptosis blockade beyond plasma membrane targeting [4] [6].

Properties

CAS Number

899759-16-1

Product Name

Mlkl-IN-2

IUPAC Name

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]naphthalene-2-carboxamide

Molecular Formula

C26H25N5O

Molecular Weight

423.52

InChI

InChI=1S/C26H25N5O/c1-30-13-15-31(16-14-30)25-12-11-24(28-29-25)21-7-4-8-23(18-21)27-26(32)22-10-9-19-5-2-3-6-20(19)17-22/h2-12,17-18H,13-16H2,1H3,(H,27,32)

InChI Key

CVHOXUUPSXOTPM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.